molecular formula C19H18N6O4 B2739155 4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1002482-07-6

4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No. B2739155
CAS RN: 1002482-07-6
M. Wt: 394.391
InChI Key: GVGFCFYSGMPPHV-UHFFFAOYSA-N
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Description

Compounds with similar structures are often used in medicinal chemistry for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .


Synthesis Analysis

The synthesis of similar compounds often involves the use of different amines and triazole-2-thiol . For example, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized from benzaldehyde, methyl acetoacetate, and p-tolylurea catalyzed by TsOH and promoted with microwave irradiation under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be converted into corresponding N-methyl amide derivatives through treatment with methylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point, boiling point, density, solubility, and pKa can be determined .

Scientific Research Applications

Synthetic Chemistry Applications

Research has shown the utility of related pyrazole and pyrimidine derivatives in synthetic chemistry. For instance, molecular iodine catalyzed oxidative coupling has been demonstrated to produce 2-aryl quinazolin-4(3H)-ones, showcasing the methodology's utility in synthesizing pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a key intermediate in sildenafil synthesis (Shabber Mohammed, R. Vishwakarma, S. Bharate, 2015). Additionally, microwave irradiative cyclocondensation has been used for the synthesis of pyrimidine linked pyrazole heterocyclics, highlighting rapid synthesis techniques for complex heterocyclic compounds (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Biological Activities

Compounds with pyrazole and pyrimidine moieties have demonstrated significant biological activities, including insecticidal, antibacterial, and potential antitumor activities. For example, pyrazolo[1,5-a]pyrimidine derivatives have been studied as potential PET imaging agents for tumor detection, suggesting their role in diagnostic applications (Jingli Xu et al., 2011). Synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has also been reported, with compounds showing antimicrobial activity, indicating their potential as antimicrobial agents (Nada M. Abunada et al., 2008).

Anticancer Activity

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some compounds showing promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in developing anticancer therapies (Khaled R. A. Abdellatif et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not known, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and properties. It’s important to handle them with care and follow appropriate safety protocols .

Future Directions

The future research directions for these compounds could include further exploration of their potential as antiviral and antimicrobial agents . Additionally, their potential as neuroprotective and anti-inflammatory agents could also be explored .

properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-10-6-7-12(9-15(10)25(28)29)17(26)21-16-8-11(2)23-24(16)19-20-14-5-3-4-13(14)18(27)22-19/h6-9H,3-5H2,1-2H3,(H,21,26)(H,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGFCFYSGMPPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

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